molecular formula C10H14BrNO B1409068 (4-Bromo-2-methoxybenzyl)-dimethylamine CAS No. 1894328-77-8

(4-Bromo-2-methoxybenzyl)-dimethylamine

Cat. No. B1409068
CAS RN: 1894328-77-8
M. Wt: 244.13 g/mol
InChI Key: GIUIUGZXJVKJEK-UHFFFAOYSA-N
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Description

“(4-Bromo-2-methoxybenzyl)-dimethylamine” is a derivative of “4-Bromo-2-methoxybenzyl alcohol”. The latter is a biochemical used for proteomics research . It’s also used in azaquinone-methide-mediated depolymerization of aromatic carbamate oligomers .


Molecular Structure Analysis

The molecular formula of 4-Bromo-2-methoxybenzyl alcohol is C8H9BrO2, with a molecular weight of 217.06 g/mol . The structure includes a benzene ring substituted with a bromine atom, a methoxy group, and a benzyl alcohol group .


Physical And Chemical Properties Analysis

4-Bromo-2-methoxybenzyl alcohol has a density of 1.513 g/cm3, a boiling point of 290.6°C at 760 mmHg, and a melting point of 66-70°C (lit.) . It is insoluble in water .

Safety And Hazards

4-Bromo-2-methoxybenzyl alcohol can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

properties

IUPAC Name

1-(4-bromo-2-methoxyphenyl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-12(2)7-8-4-5-9(11)6-10(8)13-3/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUIUGZXJVKJEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-2-methoxybenzyl)-dimethylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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